Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate
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Overview
Description
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is an organic compound with the molecular formula C7H9ClF2O3. It is a derivative of pentanoic acid, featuring both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its reactivity and potential for forming complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with chlorodifluoromethane in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium ethoxide or potassium tert-butoxide
Temperature: Reflux conditions (around 60-80°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and maximizing purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as ethyl 5-azido-5,5-difluoro-3-oxopentanoate.
Reduction: Formation of ethyl 5-chloro-5,5-difluoro-3-hydroxypentanoate.
Oxidation: Formation of 5-chloro-5,5-difluoro-3-oxopentanoic acid.
Scientific Research Applications
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate is utilized in various fields of scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional group diversity.
Mechanism of Action
The mechanism by which Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate exerts its effects involves its ability to undergo nucleophilic substitution and other reactions, allowing it to interact with various molecular targets. The presence of electronegative fluorine and chlorine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Ethyl 5-chloro-5,5-difluoro-3-oxopentanoate can be compared with other similar compounds such as:
Ethyl 5-chloro-3-oxopentanoate: Lacks the fluorine atoms, resulting in different reactivity and properties.
Ethyl 5,5-difluoro-3-oxopentanoate: Lacks the chlorine atom, which affects its nucleophilicity and reaction pathways.
Ethyl 5-chloro-5,5-difluoro-3-hydroxypentanoate: Contains a hydroxyl group instead of a carbonyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which impart distinct electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-chloro-5,5-difluoro-3-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBJPODTXISBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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